molecular formula C12H15N B1663973 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine CAS No. 119375-00-7

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine

Cat. No. B1663973
M. Wt: 173.25 g/mol
InChI Key: ILUYEHCHIBIKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPTP is an organic compound classified as a tetrahydropyridine . It is of interest as a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain . It has been used to study disease models in various animals .


Synthesis Analysis

While MPTP itself has no psychoactive effects, the compound may be accidentally produced during the manufacture of MPPP, a synthetic opioid drug with effects similar to those of morphine and pethidine (meperidine) . The Parkinson-inducing effects of MPTP were first discovered following accidental injection as a result of contaminated MPPP .


Molecular Structure Analysis

The molecular formula of MPTP is C12H15N . For more detailed structural information, you may refer to resources such as ChemSpider or the NIST Chemistry WebBook .


Chemical Reactions Analysis

MPTP is metabolized to the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ kills primarily dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra .


Physical And Chemical Properties Analysis

MPTP has a molar mass of 173.259 g·mol−1 . It has a melting point of 40 °C (104 °F; 313 K) and a boiling point of 128 to 132 °C (262 to 270 °F; 401 to 405 K) at 12 Torr . It is slightly soluble in water .

Safety And Hazards

MPTP is a potent neurotoxin known to produce severe irreversible brain damage similar to Parkinson’s disease . Exposure to the drug through inhalation, dermal contact, and injection is hazardous .

properties

IUPAC Name

1-methyl-3-phenyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-8,12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUYEHCHIBIKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922942
Record name 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine

CAS RN

119375-00-7
Record name 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119375007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 3
1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
Reactant of Route 6
1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine

Citations

For This Compound
3
Citations
K Nilsson, A HaUberg, E Pileblad… - Pharmacology & …, 1991 - Wiley Online Library
1‐Methyl‐3‐phenyl‐1,2,3,6‐tetrahydropyridine (M‐3‐PTP) is an analogue to the Parkinson‐producing dopaminergic toxin 1‐methyl‐4‐phenyl‐1,2,3,6‐tetrahydropyridine (MPTP). M‐3‐…
Number of citations: 1 onlinelibrary.wiley.com
K Nilsson - 1992 - elibrary.ru
Degree: Fil. Dr. DegreeYear: 1990 Institute: Lunds Universitet (Sweden) Palladium-catalyzed reactions of aryl iodides with the cyclic enamides 1-(methoxy-carbonyl)-1, 2, 3, 4-…
Number of citations: 0 elibrary.ru
K Kato, F Yokochi, M Taniguchi, R Okiyama… - Clinical …, 2015 - Elsevier
Objective It has been suggested that abnormal synchronization and oscillation of neuronal activity in the subthalamic nucleus (STN) is associated with sensorimotor dysfunction in …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.